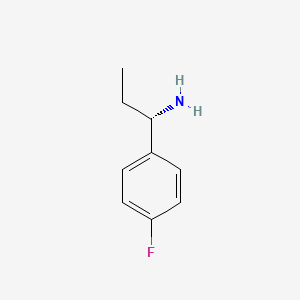

(S)-1-(4-Fluorophenyl)propan-1-amine

Description

BenchChem offers high-quality (S)-1-(4-Fluorophenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Fluorophenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZFVQWUKNCKQL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278924 | |

| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473732-86-4 | |

| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Ethyl-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(4-Fluorophenyl)propan-1-amine chemical properties and structure

Properties, Asymmetric Synthesis, and Pharmaceutical Applications[1]

Executive Summary

(S)-1-(4-Fluorophenyl)propan-1-amine (CAS: 1145786-74-8 for HCl salt) is a high-value chiral building block belonging to the class of

This guide provides a comprehensive technical analysis of the compound's physiochemical profile, validated asymmetric synthesis protocols, and analytical characterization methods, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (1S)-1-(4-Fluorophenyl)propan-1-amine |

| Common Name | (S)- |

| CAS Number (HCl) | 1145786-74-8 |

| CAS Number (Free Base) | 473732-86-4 (Note: Stereochemistry varies by vendor; verification via optical rotation is mandatory) |

| Molecular Formula | C |

| Molecular Weight | 153.20 g/mol (Free Base); 189.66 g/mol (HCl Salt) |

| SMILES | CCC1=CC=C(F)C=C1 |

Structural Topology

The molecule features a chiral center at the benzylic position (C1), connecting a 4-fluorophenyl ring and an ethyl group. The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the amine group has the highest priority.

Figure 1: Structural topology highlighting functional zones for medicinal chemistry applications.

Physiochemical Properties

The fluorine substitution significantly alters the electronic and physical profile compared to the parent benzylamine.

| Property | Value | Context/Implication |

| LogP (Predicted) | 1.82 | Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential. |

| pKa (Base) | ~9.6 | Typical for primary alkyl amines; exists as a cation at physiological pH. |

| Polar Surface Area | 26.02 Å | Low PSA favors membrane permeability. |

| Boiling Point | ~205°C (760 mmHg) | High boiling point requires vacuum distillation for purification of the free base. |

| Fluorine Effect | Weak electron withdrawal deactivates the ring slightly, reducing oxidative metabolism at the ring. |

Asymmetric Synthesis Protocols

Achieving high enantiomeric excess (ee) is critical. Two primary routes are recommended: the Ellman Sulfinamide Auxiliary method (chemical) and Biocatalytic Transamination (enzymatic).

Route A: Ellman's Sulfinamide Strategy (Recommended for Lab Scale)

This method utilizes (S)-tert-butylsulfinamide as a chiral auxiliary to induce stereochemistry during the reduction of the corresponding ketone.

Protocol:

-

Condensation: React 1-(4-fluorophenyl)propan-1-one with (S)-(-)-2-methyl-2-propanesulfinamide in the presence of Ti(OEt)

(Lewis acid/dehydrating agent) in THF at 60°C to form the chiral N-sulfinyl imine. -

Diastereoselective Reduction: Cool to -48°C and add L-Selectride or NaBH

. The bulky tert-butyl group directs the hydride attack to the Re-face of the imine. -

Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/methanol to cleave the auxiliary, yielding (S)-1-(4-fluorophenyl)propan-1-amine hydrochloride.

Key Advantages:

-

Predictable stereochemistry (typically >98% de).[1]

-

Scalable to kilogram quantities.

-

Avoids heavy metal catalysts used in hydrogenation.

Route B: Biocatalytic Transamination (Recommended for Scale-Up)

Uses

Protocol:

-

Reaction Mix: 1-(4-fluorophenyl)propan-1-one (50 mM), Isopropyl amine (1 M, amine donor), PLP (1 mM, cofactor), and Transaminase enzyme in Phosphate Buffer (pH 7.5).

-

Process: Incubate at 30°C with agitation.

-

Workup: Acidify to pH 2, wash with MTBE (removes ketone), basify to pH 12, extract with EtOAc.

Figure 2: Comparative workflow for chemical vs. biocatalytic synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The benzylic proton is the diagnostic signal.

-

1H NMR (400 MHz, CDCl3):

- 7.28–7.20 (m, 2H, Ar-H meta to F).

- 7.05–6.98 (m, 2H, Ar-H ortho to F).

- 3.85 (t, J = 6.8 Hz, 1H, CH -NH2). Note: This triplet may appear as a dd depending on resolution.

- 1.75–1.65 (m, 2H, CH2 -CH3).

- 1.45 (br s, 2H, NH2).

- 0.88 (t, J = 7.4 Hz, 3H, CH3).

Chiral HPLC Method

Separation of enantiomers is essential for QC.

-

Column: Chiralcel OD-H or Lux Cellulose-1 (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

Applications in Drug Development

Pharmacophore Utility

The (S)-1-(4-fluorophenyl)propan-1-amine moiety is a "privileged structure" in medicinal chemistry, often functioning as a bioisostere for simple benzylamines or phenethylamines.

-

Metabolic Stability: The para-fluorine blocks P450-mediated hydroxylation at the 4-position, extending half-life (

). -

Receptor Affinity: Used in the design of Calcimimetics (allosteric modulators of the Calcium Sensing Receptor, CaSR) and NK1 Antagonists (substance P inhibitors).

Safety & Handling

-

Hazard Class: Corrosive (Skin Corr. 1B).

-

Storage: Hygroscopic salt. Store under nitrogen in a desiccator. The free base rapidly absorbs CO

from air to form carbamates; always store as the HCl salt for long-term stability.

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

- Nugent, T. C. (2010).

-

PubChem Compound Summary. (2025). "(R)-1-(4-Fluorophenyl)propan-1-amine (and enantiomer data)." National Center for Biotechnology Information.

- Ghisalberti, C., et al. (2010). "Biocatalytic synthesis of chiral amines using omega-transaminases." Trends in Biotechnology.

-

Phenomenex Application Guide. (2024). "Chiral HPLC Separation of Fluorinated Benzylamines."

Sources

A Senior Application Scientist's Guide to the Synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine Precursors

Abstract

(S)-1-(4-Fluorophenyl)propan-1-amine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing precursors to this vital amine, with a focus on methods that ensure high enantiomeric purity. We will explore the synthesis of the key starting material, 1-(4-fluorophenyl)propan-1-one, and delve into the three principal asymmetric methodologies for its conversion to the target chiral amine: asymmetric reductive amination, enzymatic and dynamic kinetic resolution, and the use of chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient synthetic routes to (S)-1-(4-fluorophenyl)propan-1-amine.

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The specific three-dimensional arrangement of substituents around the chiral amine center is often crucial for biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. (S)-1-(4-Fluorophenyl)propan-1-amine serves as a key intermediate in the synthesis of various biologically active molecules, making its efficient and stereoselective synthesis a topic of significant interest in the pharmaceutical industry.

This guide will provide a detailed examination of the most effective methods for preparing precursors to this important chiral amine, offering insights into the practical application and underlying principles of each approach.

Synthesis of the Key Precursor: 1-(4-Fluorophenyl)propan-1-one

The common precursor for the asymmetric synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine is the prochiral ketone, 1-(4-fluorophenyl)propan-1-one.[2][3][4] A reliable and scalable synthesis of this starting material is the foundational step for any successful synthetic campaign. The most common and industrially viable method for its preparation is the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride or propanoic anhydride.

Friedel-Crafts Acylation: A Robust Approach

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of 1-(4-fluorophenyl)propan-1-one, fluorobenzene is acylated with propanoyl chloride, typically using aluminum chloride (AlCl₃) as the catalyst.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable solvent (e.g., dichloromethane).

-

Addition of Acylating Agent: The flask is cooled to 0 °C in an ice bath, and propanoyl chloride (1.0 equivalent) is added dropwise via the dropping funnel.

-

Addition of Fluorobenzene: Fluorobenzene (1.0 equivalent) is then added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(4-fluorophenyl)propan-1-one.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Synthesis of 1-(4-Fluorophenyl)propan-1-one.

Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine

With the prochiral ketone in hand, the next critical step is the asymmetric introduction of the amine functionality to create the desired (S)-enantiomer. Several powerful strategies have been developed for this transformation, each with its own set of advantages and considerations.

Asymmetric Reductive Amination

Asymmetric reductive amination is a direct and atom-economical method for the synthesis of chiral amines from ketones.[5] This one-pot reaction involves the condensation of the ketone with an amine source to form an imine intermediate, which is then asymmetrically reduced to the chiral amine. This transformation can be achieved using either biocatalysts or chemocatalysts.

Enzymes, particularly transaminases (TAs) and reductive aminases (RedAms), have emerged as highly efficient and selective catalysts for the synthesis of chiral amines.[6][7] They operate under mild, aqueous conditions and often exhibit exquisite enantioselectivity.

-

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor.[8][9][10] The equilibrium of the reaction can be driven towards the product by using a large excess of the amine donor or by removing the ketone by-product (e.g., acetone). For the synthesis of (S)-1-(4-Fluorophenyl)propan-1-amine, an (S)-selective transaminase is required. Protein engineering has been instrumental in developing transaminases with improved activity towards bulky ketones.[11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Transaminase-mediated synthesis.

Experimental Protocol: Transaminase-Mediated Reductive Amination

-

Reaction Buffer: Prepare a suitable buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Reagent Preparation: To the buffer, add the (S)-selective transaminase, pyridoxal-5'-phosphate (PLP) cofactor (typically ~1 mM), and the amine donor (e.g., isopropylamine, often in large excess).

-

Substrate Addition: Add 1-(4-fluorophenyl)propan-1-one to the reaction mixture. A co-solvent such as DMSO may be required to improve substrate solubility.

-

Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC or GC to determine conversion and enantiomeric excess (ee%). Upon completion, the product is extracted with an organic solvent, and the aqueous layer is discarded.

-

Purification: The organic layer is dried and concentrated, and the product can be purified by column chromatography or crystallization.

-

Reductive Aminases (RedAms): These enzymes utilize a nicotinamide cofactor (NADH or NADPH) to directly reduce the imine formed in situ from the ketone and an amine source (e.g., ammonia or an alkylamine).[7] A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically employed to make the process economically viable.

Transition metal catalysts, particularly those based on iridium and ruthenium with chiral phosphine ligands, are also effective for the asymmetric reductive amination of ketones.[12][13] These methods often involve hydrogenation under pressure.

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

-

Catalyst Preparation: In a glovebox, a pre-catalyst such as [Ir(COD)Cl]₂ is mixed with a chiral phosphine ligand (e.g., a derivative of f-Binaphane) in a suitable solvent like dichloromethane.

-

Reaction Setup: In a separate vessel, 1-(4-fluorophenyl)propan-1-one, an amine source (e.g., p-anisidine), and a Lewis acid additive like Ti(OiPr)₄ are dissolved in a solvent.

-

Reaction Execution: The catalyst solution is transferred to the substrate mixture, and the vessel is placed in a high-pressure autoclave. The reaction is then carried out under hydrogen pressure (e.g., 1000 psi) at room temperature.

-

Work-up and Purification: After the reaction, the solvent is removed, and the product is purified by chromatography. If a protecting group like p-methoxyphenyl is used, it can be removed in a subsequent step.[12]

| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee% (S) | Key Advantages | Key Disadvantages |

| Transamination | (S)-selective Transaminase | >90 | >99 | High selectivity, mild conditions, green | Enzyme cost and stability, equilibrium limitations |

| Reductive Aminase | Reductive Aminase (RedAm) | High | >99 | Direct amination, high selectivity | Requires cofactor regeneration |

| Chemocatalysis | Iridium-chiral phosphine | High | up to 96 | Broad substrate scope | High pressure, expensive catalysts, metal contamination |

Kinetic Resolution of Racemic 1-(4-Fluorophenyl)propan-1-amine

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Lipases are commonly employed for the kinetic resolution of racemic amines via enantioselective acylation.[14][15][16] In a typical EKR, one enantiomer of the racemic amine is selectively acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated amines. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a particularly effective and robust enzyme for this purpose.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic 1-(4-fluorophenyl)propan-1-amine is dissolved in a suitable organic solvent (e.g., diethyl ether).

-

Acylating Agent and Enzyme: An acylating agent, such as ethyl acetate, and the lipase (e.g., Novozym 435) are added to the solution.

-

Reaction Progression: The mixture is shaken or stirred at a controlled temperature until approximately 50% conversion is reached, which can be monitored by GC or HPLC.

-

Separation: The enzyme is filtered off, and the acylated and unreacted amines are separated, typically by column chromatography or by an acid-base extraction procedure.

The major drawback of EKR is that the maximum theoretical yield for a single enantiomer is 50%.

To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) can be employed. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer.[17][18][19] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For primary amines, this is often achieved by combining a lipase with a ruthenium or palladium-based racemization catalyst.[20][21]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 3: Dynamic Kinetic Resolution of a primary amine.

Experimental Protocol: Dynamic Kinetic Resolution

-

Reaction Setup: Racemic 1-(4-fluorophenyl)propan-1-amine, a lipase (e.g., CALB), an acylating agent (e.g., isopropyl acetate), and a racemization catalyst (e.g., a Shvo-type ruthenium complex) are combined in a suitable solvent.

-

Reaction Conditions: The reaction is typically heated to facilitate racemization while remaining within the optimal temperature range for the enzyme.

-

Work-up and Purification: Upon completion, the catalysts are removed by filtration, and the product is purified by standard methods.

| Method | Catalyst/Enzyme | Theoretical Yield (%) | Typical ee% | Key Advantages | Key Disadvantages |

| EKR | Lipase (e.g., CALB) | 50 | >95 | Simple setup, readily available enzymes | Maximum 50% yield |

| DKR | Lipase + Ru/Pd catalyst | 100 | >99 | High yield, high enantioselectivity | Catalyst compatibility can be an issue |

Chiral Auxiliary-Based Synthesis

The use of a chiral auxiliary is a classical and highly reliable method for asymmetric synthesis.[22] In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral amines, the tert-butanesulfinamide auxiliary, developed by Ellman, is particularly effective.[23][24][25]

Experimental Protocol: Ellman Auxiliary Approach

-

Formation of the Sulfinylimine: (S)-tert-butanesulfinamide is condensed with 1-(4-fluorophenyl)propan-1-one in the presence of a Lewis acid such as Ti(OEt)₄ to form the corresponding N-sulfinylimine.

-

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective reduction. Common reducing agents include NaBH₄.

-

Cleavage of the Auxiliary: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions (e.g., HCl in methanol) to afford the desired (S)-1-(4-fluorophenyl)propan-1-amine hydrochloride salt.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

}

Figure 4: Synthesis using the Ellman chiral auxiliary.

Conclusion

The synthesis of precursors for (S)-1-(4-Fluorophenyl)propan-1-amine can be accomplished through several robust and highly stereoselective methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and available equipment.

-

Biocatalytic reductive amination using transaminases offers an environmentally friendly and highly selective route, particularly for large-scale manufacturing where green chemistry principles are paramount.

-

Dynamic kinetic resolution provides an elegant solution for converting a racemic amine into a single, enantiopure product in high yield, making it an attractive option when the racemic amine is readily available.

-

The chiral auxiliary approach , particularly with the Ellman auxiliary, is a reliable and well-established method that consistently delivers high diastereoselectivity and is well-suited for laboratory-scale synthesis and process development.

By understanding the principles and practical considerations of each of these methods, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize the enantiomerically pure (S)-1-(4-Fluorophenyl)propan-1-amine required for their pharmaceutical development programs.

References

-

Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). Queen's University Belfast.

-

Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S). Almac.

-

Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. PubMed.

-

Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. RSC Publishing.

-

ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI.

-

Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. Green Chemistry (RSC Publishing).

-

Myers Chem 115. Harvard University.

-

Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Benchchem.

-

Ellman's Sulfinamides. MilliporeSigma.

-

Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Scilit.

-

Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal.

-

Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal.

-

Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA.

-

Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall's Ruthenium Complex. Edgars Suna Group.

-

1-Propanone, 1-(4-fluorophenyl)-. NIST WebBook.

-

Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.

-

Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University.

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. SciSpace.

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI.

-

Asymmetric Reductive Amination of Carbonyl Compounds by Using N,N,N-Tributylpropanaminium Based Novel Chiral Ionic Liquid. Scirp.org.

-

Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed.

-

(S)-1-(4-Fluorophenyl)propan-1-amine. BLD Pharm.

-

Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols. Benchchem.

-

Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI.

-

Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers.

-

Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.

-

Asymmetric reductive amination of ketones. Google Patents.

-

Catalysts for Asymmetric Reductive Amination –Ir-PSA series. Kanto Chemical Co., Inc.

-

1-(4-Fluorophenyl)propan-1-one. BLD Pharm.

-

Chemical Properties of 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1). Cheméo.

Sources

- 1. 33. Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall’s Ruthenium Complex | Edgars Suna Group [ospt.osi.lv]

- 2. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 3. 456-03-1|1-(4-Fluorophenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 4. 1-Propanone, 1-(4-fluorophenyl)- (CAS 456-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Asymmetric Reductive Amination of Carbonyl Compounds by Using N,N,N-Tributylpropanaminium Based Novel Chiral Ionic Liquid [scirp.org]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 13. kanto.co.jp [kanto.co.jp]

- 14. chimia.ch [chimia.ch]

- 15. scispace.com [scispace.com]

- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 17. scilit.com [scilit.com]

- 18. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 22. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 24. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 25. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary | MDPI [mdpi.com]

Strategic Chiral Synthons: (S)-1-(4-Fluorophenyl)propan-1-amine in Drug Discovery

Executive Summary

(S)-1-(4-Fluorophenyl)propan-1-amine (CAS: 473732-86-4) represents a "privileged scaffold" in modern medicinal chemistry. As a chiral benzylic amine featuring a para-fluorine substitution, it serves as a critical building block for enhancing metabolic stability and potency in small molecule therapeutics. This guide analyzes its utility as a high-value intermediate for calcimimetics, monoamine transporter inhibitors, and kinase inhibitors, while detailing scalable asymmetric synthesis protocols.

Structural Analysis & Pharmacophore Properties

The utility of (S)-1-(4-Fluorophenyl)propan-1-amine stems from three synergistic structural features that optimize drug-target interactions:

-

The (S)-Chiral Center: Many biological targets (GPCRs, enzymes) exhibit strict stereospecificity. The (S)-configuration often dictates binding affinity. For instance, in calcimimetics, the (R)-enantiomer of the naphthyl analog (Cinacalcet) is active; however, structure-activity relationship (SAR) studies often require the (S)-isomer of phenyl analogs to probe the binding pocket's steric tolerance.

-

The 4-Fluoro Substituent:

-

Metabolic Blocking: The C-F bond at the para-position blocks CYP450-mediated hydroxylation, significantly extending the half-life (

) of the final drug. -

Electronic Modulation: Fluorine withdraws electron density from the aromatic ring, influencing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.

-

-

The Propyl Chain: Unlike a methyl group (ethylamines), the propyl chain provides additional hydrophobic bulk, often filling "lipophilic pockets" in transporters (e.g., SERT, NET) or kinase hinge regions.

Pharmacophore Mapping

The following diagram illustrates how this intermediate integrates into larger drug scaffolds.

Figure 1: Pharmacophore mapping of the (S)-1-(4-fluorophenyl)propan-1-amine scaffold showing structural contributors to bioactivity and downstream synthetic utility.

Industrial Synthesis Protocols

Producing the (S)-enantiomer with high optical purity (>99% ee) is critical. Two primary routes dominate the landscape: Biocatalytic Transamination (Green Chemistry) and Asymmetric Hydrogenation (Chemocatalysis).

Route A: Biocatalytic Transamination (Recommended)

This method utilizes

-

Substrate: 1-(4-Fluorophenyl)propan-1-one (4'-Fluoropropiophenone).

-

Biocatalyst: (S)-selective

-Transaminase (e.g., from Vibrio fluvialis or engineered variants like ATA-113). -

Amine Donor: Isopropylamine (IPA).

Protocol:

-

Preparation: In a reaction vessel, dissolve 4'-fluoropropiophenone (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing PLP (pyridoxal-5'-phosphate, 1 mM) as a cofactor.

-

Cosolvent Addition: Add DMSO (15% v/v) to enhance substrate solubility.

-

Amine Donor: Add Isopropylamine (1.0 M) to drive the equilibrium. Note: High concentrations of IPA can inhibit wild-type enzymes; engineered variants are preferred.

-

Initiation: Add the

-Transaminase enzyme preparation (lyophilized powder or whole-cell). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. -

Workup: Acidify to pH 2 with HCl to quench. Extract unreacted ketone with ethyl acetate. Basify the aqueous phase to pH 12 with NaOH and extract the (S)-amine product with MTBE.

-

Purification: Distillation or salt formation (HCl) yields the product.

Route B: Asymmetric Hydrogenation (Scalable)

Ideal for multi-kilogram campaigns, this route uses a transition metal catalyst with a chiral ligand.

-

Substrate: 1-(4-Fluorophenyl)propan-1-one.

-

Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] or Rh((S)-Binap).

-

Nitrogen Source: Ammonium formate or Ammonia.

Protocol:

-

Imine Formation: React the ketone with ammonium acetate in methanol to form the imine in situ.

-

Hydrogenation: Transfer to a high-pressure autoclave. Add the Ruthenium chiral catalyst (S/C ratio 1:1000).

-

Reaction: Pressurize with

(20–50 bar) and heat to 50°C. Stir for 12–18 hours. -

Isolation: Vent

, filter the catalyst, and concentrate the solvent. The product is obtained as the free base or converted to the hydrochloride salt for stability.

Comparison of Methodologies

| Feature | Biocatalysis (Route A) | Asymmetric Hydrogenation (Route B) |

| Enantiomeric Excess (ee) | >99% (Strictly controlled by enzyme) | 90–98% (Ligand dependent) |

| Conditions | Ambient Temp, pH 7-8 | High Pressure |

| Catalyst Cost | Low (Renewable/Fermentation) | High (Ru/Rh/Pd metals) |

| Scalability | Linear (Volume dependent) | High (Standard chemical engineering) |

| Green Metric | Excellent (Water-based) | Moderate (Solvent/Metal waste) |

Pharmaceutical Applications

Calcimimetics and GPCR Modulators

The structure of (S)-1-(4-fluorophenyl)propan-1-amine is a bioisostere of the naphthyl-ethylamine moiety found in Cinacalcet (Sensipar). Cinacalcet acts as an allosteric modulator of the Calcium Sensing Receptor (CaSR).

-

Application: Researchers utilize the fluorophenyl-propyl amine to synthesize "Second Generation" calcimimetics. The fluorine atom improves metabolic stability compared to the naphthyl ring, potentially reducing dosing frequency.

-

Synthesis Logic: The amine is coupled via reductive amination with 3-(3-(trifluoromethyl)phenyl)propanal to generate fluorinated Cinacalcet analogs.

CNS Therapeutics (SERT/NET Inhibitors)

Monoamine reuptake inhibitors often feature a "phenyl-alkyl-amine" core.

-

Relevance: This intermediate allows for the exploration of the "S1" and "S2" binding pockets of the Serotonin Transporter (SERT).[1] The (S)-configuration directs the propyl group into the hydrophobic sub-pocket, while the fluorine interacts with aromatic residues (e.g., Tyr95 in SERT).

-

Example: It serves as a precursor for analogs of Fenfluramine (though with distinct safety profiles aimed at separating anorectic effects from valvulopathy risks).

Kinase Inhibitors

In oncology, this amine is used to form the "tail" of ATP-competitive inhibitors.

-

Mechanism: The amine forms an amide bond with a heterocycle (e.g., Pyrimidine, Quinazoline). The chiral propyl group orients the fluorophenyl ring into the solvent-exposed region or a specific hydrophobic back-pocket of the kinase, improving selectivity (e.g., in Aurora Kinase or AKT inhibitors).

Figure 2: Decision tree for the synthesis of (S)-1-(4-fluorophenyl)propan-1-amine, contrasting biocatalytic and chemocatalytic approaches.

Quality Control & Handling

Analytical Characterization

To ensure suitability for pharmaceutical use, the enantiomeric purity must be rigorously verified.

-

Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).

-

-

NMR Verification:

-

NMR (CDCl3): Diagnostic signals include the triplet for the terminal methyl (

-

NMR (CDCl3): Diagnostic signals include the triplet for the terminal methyl (

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Corrosion/Irritation (Category 1B) - Causes severe skin burns and eye damage.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free amine effectively absorbs

from the air to form carbamates; conversion to the Hydrochloride salt (CAS: 1145786-74-8) is recommended for long-term storage. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.

References

-

Biocatalytic Synthesis: Coscolín, C., et al. (2021). "ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine." MDPI. Link(Note: Methodology applies directly to the 4-fluoro-propyl analog).

-

Asymmetric Hydrogenation: Wang, C., et al. (2014). "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)Pyridin-4-Yl)Propan-1-Amine." Organic Process Research & Development. Link

-

Kinase Inhibitor Applications: "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry. Link

-

Chiral Resolution: "Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives." Deutsche Nationalbibliothek. Link

-

General Pharmacophore Data: "1-(4-Fluorophenyl)propylamine - Substance Information." PubChem. Link

Sources

A Comprehensive Spectroscopic and Methodological Guide to (S)-1-(4-Fluorophenyl)propan-1-amine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of the chiral amine (S)-1-(4-Fluorophenyl)propan-1-amine, a significant building block in modern medicinal chemistry. We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond mere data presentation, this guide elucidates the underlying principles and experimental considerations for acquiring and interpreting this information, offering valuable insights for researchers in drug discovery and development. Detailed, field-tested protocols for each spectroscopic technique are provided, ensuring reproducibility and accuracy.

Introduction: The Significance of Chiral Amines in Drug Development

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The specific stereochemistry of a chiral center can profoundly influence a drug's pharmacological and toxicological profile.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions.[2] Consequently, the synthesis and characterization of enantiomerically pure compounds are of paramount importance in drug development to ensure safety and efficacy.[3][4] (S)-1-(4-Fluorophenyl)propan-1-amine is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its structural and spectroscopic properties essential for quality control and regulatory compliance. The inclusion of a fluorine atom also offers unique advantages, such as increased metabolic stability and binding affinity, and provides a sensitive probe for ¹⁹F NMR studies.[5][6]

Molecular Structure and Key Spectroscopic Correlations

The structural features of (S)-1-(4-Fluorophenyl)propan-1-amine give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecule and highlights the key proton and carbon environments that are interrogated by NMR spectroscopy.

Caption: Molecular structure of (S)-1-(4-Fluorophenyl)propan-1-amine with key atoms labeled for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-1-(4-Fluorophenyl)propan-1-amine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | m | 2H | Ar-H (ortho to F) |

| ~7.00 | m | 2H | Ar-H (meta to F) |

| ~3.80 | t | 1H | CH (α-proton) |

| ~1.60 | m | 2H | CH₂ (β-protons) |

| ~1.50 | s (broad) | 2H | NH₂ |

| ~0.85 | t | 3H | CH₃ (γ-protons) |

3.1.1. Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(4-Fluorophenyl)propan-1-amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[7]

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[8]

-

Integrate the signals to determine the relative number of protons for each resonance.

-

3.1.2. Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.00-7.25): The two multiplets in this region correspond to the protons on the fluorophenyl ring. The protons ortho to the fluorine atom are expected to be at a slightly different chemical shift than the meta protons due to the electronic influence of the fluorine.

-

Chiral Center (δ ~3.80): The triplet at approximately 3.80 ppm is assigned to the α-proton attached to the chiral carbon. Its multiplicity arises from coupling to the adjacent methylene (CH₂) group.

-

Aliphatic Chain (δ ~1.60 and ~0.85): The multiplet around 1.60 ppm corresponds to the two β-protons of the propyl chain. The triplet at approximately 0.85 ppm is characteristic of the terminal methyl (CH₃) group.

-

Amine Protons (δ ~1.50): The broad singlet around 1.50 ppm is assigned to the amine (NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water, which can also cause the chemical shift to vary.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~161 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to propyl, attached to F) |

| ~142 | Ar-C (ipso to propyl) |

| ~128 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) |

| ~55 | CH (α-carbon) |

| ~30 | CH₂ (β-carbon) |

| ~11 | CH₃ (γ-carbon) |

3.2.1. Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.[9]

-

Set the spectral width to encompass the typical range for organic molecules (0-220 ppm).[9]

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Follow similar steps as for ¹H NMR processing, referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]

3.2.2. Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 115-161): The signals in this region are assigned to the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The other aromatic carbons show smaller two- and three-bond couplings to fluorine.

-

Aliphatic Carbons (δ 11-55): The signals at approximately 55, 30, and 11 ppm are assigned to the α-carbon, β-carbon, and γ-carbon of the propyl chain, respectively.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (primary amine) |

| ~1510, ~1460 | Strong | C=C stretch (aromatic) |

| ~1220 | Strong | C-N stretch |

| ~1160 | Strong | C-F stretch |

4.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

4.2. Interpretation of the IR Spectrum

-

N-H Vibrations: The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.[10] A primary amine typically shows two bands in this region (symmetric and asymmetric stretching), though they may overlap.[10] The bending vibration of the N-H bond is observed around 1600 cm⁻¹.[11]

-

C-H Vibrations: The absorptions in the 2850-2960 cm⁻¹ range are due to the stretching of the C-H bonds in the propyl group.

-

Aromatic and C-F Vibrations: The sharp peaks around 1510 and 1460 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The strong absorption around 1160 cm⁻¹ is indicative of the C-F bond stretch.

-

C-N Vibration: The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 153 | Moderate | [M]⁺ (Molecular Ion) |

| 124 | High | [M - C₂H₅]⁺ (α-cleavage) |

| 109 | Moderate | [M - C₂H₅ - NH₃]⁺ |

| 96 | Low | [C₆H₅F]⁺ |

| 30 | Low | [CH₂NH₂]⁺ |

5.1. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and typically results in significant fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

5.2. Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The peak at m/z 153 corresponds to the molecular weight of (S)-1-(4-Fluorophenyl)propan-1-amine (C₉H₁₂FN).[12][13] The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the "nitrogen rule".[14][15]

-

α-Cleavage: The most significant fragmentation pathway for amines is α-cleavage, the breaking of the bond adjacent to the nitrogen atom.[16] Loss of the ethyl group (C₂H₅) results in the formation of a stable, resonance-stabilized cation at m/z 124, which is often the base peak.

-

Other Fragments: Other observed fragments can arise from further fragmentation of the initial ions, providing additional structural information.

Conclusion

The comprehensive spectroscopic analysis of (S)-1-(4-Fluorophenyl)propan-1-amine presented in this guide provides a robust framework for its identification and characterization. The detailed protocols and interpretative guidance serve as a valuable resource for researchers engaged in the synthesis and quality control of chiral amines for pharmaceutical applications. A thorough understanding and application of these spectroscopic techniques are fundamental to ensuring the scientific integrity and regulatory compliance of drug development programs.

References

- Vertex AI Search. (n.d.). Secondary chiral amines in pharmaceuticals.

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.).

-

Wikipedia. (2024, January 15). Mass spectral interpretation. Retrieved February 16, 2026, from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Retrieved February 16, 2026, from [Link]

-

PMC - NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved February 16, 2026, from [Link]

- Interpretation of mass spectra. (n.d.).

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).

-

Chemical Science (RSC Publishing). (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2025, August 6). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved February 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 16, 2026, from [Link]

-

PMC. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved February 16, 2026, from [Link]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.).

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved February 16, 2026, from [Link]

-

ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved February 16, 2026, from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

The University of Texas at Austin. (2011, September 22). Chemical Science. Retrieved February 16, 2026, from [Link]

-

Chemistry World. (2016, November 3). Route to complex amines holds drug development promise. Retrieved February 16, 2026, from [Link]

-

ACS Publications. (2024, February 12). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved February 16, 2026, from [Link]

- Supplementary Information. (n.d.).

- IR: amines. (n.d.).

-

NMR | Fluorine Spectroscopy. (n.d.). Retrieved February 16, 2026, from [Link]

-

PMC. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (2024, September 10). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 16, 2026, from [Link]

- Chemodivergent Dearomatization of Benzene-linked O- oxime Esters via EnT-Induced Radical Cross-coupling - Supporting Information. (n.d.).

-

ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... Retrieved February 16, 2026, from [Link]

-

PubChem - NIH. (n.d.). (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved February 16, 2026, from [Link]

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).

-

Doc Brown's Advanced Organic Chemistry. (2025, November 8). infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram. Retrieved February 16, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(4-fluorophenyl)-1-propanamine (C9H12FN). Retrieved February 16, 2026, from [Link]

-

Amerigo Scientific. (n.d.). (1S)-1-(4-Fluorophenyl)-1-Propanamine. Retrieved February 16, 2026, from [Link]

-

NIST WebBook. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved February 16, 2026, from [Link]

-

NIST WebBook. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. Retrieved February 16, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Propylamine (FDB012241). Retrieved February 16, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved February 16, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 7. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. bhu.ac.in [bhu.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. amerigoscientific.com [amerigoscientific.com]

- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of (S)-1-(4-Fluorophenyl)propan-1-amine

An In-Depth Technical Guide to the Solubility and Stability of (S)-1-(4-Fluorophenyl)propan-1-amine

Abstract

(S)-1-(4-Fluorophenyl)propan-1-amine is a chiral primary amine that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for robust process development, formulation design, and ensuring the quality of the final drug substance. This technical guide provides a framework for the systematic evaluation of (S)-1-(4-Fluorophenyl)propan-1-amine, rooted in fundamental chemical principles and aligned with industry-standard regulatory guidelines. We will explore predictive assessments based on molecular structure, outline detailed experimental protocols for rigorous characterization, and discuss the scientific rationale behind each methodological choice. This document is intended for researchers, chemists, and drug development professionals engaged in the characterization and handling of this key intermediate.

Introduction: The Role of Physicochemical Characterization

The journey of a pharmaceutical intermediate from synthesis to its incorporation into a final drug product is governed by its inherent physical and chemical properties. For (S)-1-(4-Fluorophenyl)propan-1-amine, a molecule featuring a chiral center, a basic amine functional group, and a fluorinated aromatic ring, a proactive and thorough characterization of its solubility and stability is not merely a data-gathering exercise. Instead, it is a critical risk mitigation strategy.

-

Process Chemistry Implications: Inconsistent solubility can lead to challenges in reaction kinetics, purification, and isolation, impacting yield, purity, and process reproducibility.

-

Formulation Development: The aqueous solubility profile, especially its pH-dependence, directly informs strategies for developing parenteral or oral dosage forms.

-

Analytical Method Development: Understanding the molecule's stability profile is a prerequisite for developing stability-indicating analytical methods capable of separating the parent compound from its potential degradants.[1][2]

-

Storage and Handling: A comprehensive stability profile ensures that appropriate storage conditions are defined, preserving the integrity of the intermediate throughout its lifecycle.[3][4]

This guide is structured to provide both theoretical grounding and practical, actionable protocols to empower the scientist in making data-driven decisions.

Physicochemical Profile and Predicted Behavior

A molecule's structure is the primary determinant of its behavior. Before embarking on extensive experimental work, we can infer a significant amount about the solubility and stability of (S)-1-(4-Fluorophenyl)propan-1-amine from its constituent parts.

| Property | Predicted Value / Characteristic | Implication for Solubility & Stability |

| Molecular Formula | C₉H₁₂FN | - |

| Molecular Weight | 153.20 g/mol [5] | Influences diffusion and dissolution rates. |

| Structure | Primary chiral amine with a p-fluorophenyl group | The amine group (pKa ~9-10) will dominate aqueous solubility, making it highly pH-dependent. The fluorophenyl and propyl groups impart lipophilicity. |

| XLogP3 (Predicted) | 1.8[5] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents but limited solubility of the free base in neutral water. |

| pKa (Predicted) | ~9-10 (typical for similar primary amines)[6] | Confirms that the compound will be protonated and highly soluble in acidic pH and exist as the less soluble free base at alkaline pH. |

Solubility Characterization

The goal of solubility testing is to quantify the extent to which (S)-1-(4-Fluorophenyl)propan-1-amine dissolves in various solvent systems, providing critical data for both synthetic chemists and formulators.

pH-Dependent Aqueous Solubility

The primary amine moiety makes pH the most critical factor for aqueous solubility. The equilibrium between the insoluble free base and its highly soluble protonated salt dictates the overall solubility.

Causality Behind the Protocol: The shake-flask method is the gold-standard for determining thermodynamic solubility. By systematically testing across a range of pH values, we can identify the pKa and the intrinsic solubility (S₀) of the free base, allowing for a complete predictive model of its aqueous behavior.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

-

Sample Addition: Add an excess amount of (S)-1-(4-Fluorophenyl)propan-1-amine to vials containing each buffer, ensuring a solid reservoir remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases via centrifugation or filtration (using filters that do not bind the analyte).

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.0).

-

pH Verification: Measure the final pH of each solution.

Organic and Mixed-Solvent Solubility

For synthetic applications, understanding solubility in organic solvents is essential for reaction setup, workup, and crystallization procedures.

Causality Behind the Protocol: Screening a panel of solvents with varying polarities provides a comprehensive map for process development. This allows for the rational selection of solvents for reactions, extractions, and purifications.

Experimental Protocol: Solvent Screening

-

Solvent Selection: Choose a range of common organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane, Toluene).

-

Sample Addition: Add a known mass of (S)-1-(4-Fluorophenyl)propan-1-amine to a known volume of each solvent at a constant temperature.

-

Observation & Equilibration: Agitate and visually inspect for complete dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved or add more compound to a saturated solution to confirm equilibrium.

-

Quantification: For quantitative data, use the shake-flask method described above, followed by HPLC analysis.

Stability Assessment and Forced Degradation

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[3] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the formation of potential degradation products.[2][7][8] This is essential for identifying degradation pathways and developing stability-indicating analytical methods.[1] The International Council for Harmonisation (ICH) provides clear guidelines for this process.[9][10]

Forced Degradation Workflow

The objective of forced degradation is to achieve a target degradation of approximately 5-20%. This ensures that secondary and tertiary degradation products are not over-represented while still generating sufficient quantities of primary degradants for detection and characterization.[7]

Caption: Workflow for forced degradation studies.

Protocols for Stress Conditions

Trustworthiness Through Controls: Each stress condition must be run alongside a control sample (unstressed compound in the same matrix) and a blank (matrix only) to clearly distinguish degradants from artifacts.

4.2.1 Hydrolytic Stability

-

Rationale: To assess susceptibility to degradation in aqueous environments at different pH levels.

-

Protocol:

-

Dissolve the compound in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubate samples at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by HPLC.

-

4.2.2 Oxidative Stability

-

Rationale: Primary amines can be susceptible to oxidation. Hydrogen peroxide is a common and effective stressing agent.

-

Protocol:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water).

-

Incubate at room temperature, protected from light.

-

Monitor the reaction at various time points until target degradation is achieved.

-

Analyze by HPLC.

-

4.2.3 Thermal Stability

-

Rationale: To evaluate the impact of heat on the compound in both solid and solution states, simulating conditions of drying or high-temperature processing.

-

Protocol:

-

Solid State: Place the solid powder in a controlled temperature oven (e.g., 80 °C).

-

Solution State: Incubate a solution of the compound at the same elevated temperature.

-

Include humidity as a factor for solid-state testing (e.g., 80 °C / 75% RH) as per ICH guidelines.[3][10]

-

Analyze samples at various time points.

-

4.2.4 Photostability

-

Rationale: To determine if the compound is degraded by light exposure, which informs packaging and handling requirements. This protocol should adhere to ICH Q1B guidelines.[11][12][13][14]

-

Protocol:

-

Expose the solid compound and a solution of the compound to a calibrated light source.

-

The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

-

A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

-

Analyze both light-exposed and dark control samples by HPLC.

-

Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. For a chiral compound like (S)-1-(4-Fluorophenyl)propan-1-amine, both purity (separation from degradants) and enantiomeric excess must be considered. A High-Performance Liquid Chromatography (HPLC) method is the technique of choice.[15][16]

Causality Behind Method Choices:

-

Reversed-Phase HPLC: Ideal for separating compounds of moderate polarity and their likely degradants. The C18 stationary phase provides excellent hydrophobic retention.

-

UV Detection: The fluorophenyl group provides a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is superior as it can also assess peak purity.

-

Chiral HPLC: Necessary to confirm that stress conditions do not cause racemization. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[15][17]

Proposed HPLC Method for Purity and Degradation

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for reversed-phase chromatography, offering good resolution. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | Start at 5% B, ramp to 95% B over 20 min | A gradient elution is crucial to ensure that both early-eluting polar degradants and the parent compound are well-resolved. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm or PDA (200-400 nm) | 220 nm is often a good wavelength for aromatic compounds. PDA provides more comprehensive data. |

Proposed Chiral HPLC Method for Enantiomeric Purity

| Parameter | Recommended Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA/IB/IC) | These phases have a high success rate for resolving a wide range of chiral compounds, including amines.[15][18] |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1) | Normal phase chromatography is often superior for chiral separations. Diethylamine is a basic additive that suppresses interactions with the silica backbone and improves peak shape.[19] |

| Flow Rate | 1.0 mL/min | Standard for this column dimension. |

| Column Temp. | 25 °C | Ambient temperature is a good starting point. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds in normal phase. |

Conclusion and Forward Look

This guide provides a comprehensive, scientifically-grounded framework for characterizing the solubility and stability of (S)-1-(4-Fluorophenyl)propan-1-amine. By integrating predictive assessment with rigorous, standards-compliant experimental protocols, researchers can build a deep understanding of this critical intermediate. The data generated from these studies will directly support the development of safe, effective, and robust manufacturing processes and pharmaceutical formulations. It is imperative that all experimental work is meticulously documented, and any identified degradation products are further characterized to ensure the complete quality profile of the molecule is understood.

References

-

ICH. (n.d.). Q1A - Q1F Stability. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]

-

apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258884, (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483796, 3-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1704492-14-7 | (S)-1-(4-Fluorophenyl)-1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

-

ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

-

Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

-

ECHA. (n.d.). N-(4-aminophenyl)aniline - Registration Dossier. Retrieved from [Link]

Sources

- 1. biopharminternational.com [biopharminternational.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. m.youtube.com [m.youtube.com]

- 5. (R)-1-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 7258884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propylamine - Wikipedia [en.wikipedia.org]

- 7. asianjpr.com [asianjpr.com]

- 8. apicule.com [apicule.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-1-(4-Fluorophenyl)propan-1-amine

Foreword: The Imperative of Chirality in Modern Drug Development